molecular formula C10H7Cl2NO B8755379 2,2-Dichloro-N-(3-ethynylphenyl) Acetamide

2,2-Dichloro-N-(3-ethynylphenyl) Acetamide

Cat. No. B8755379
M. Wt: 228.07 g/mol
InChI Key: LAGAAAJXCBASOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dichloro-N-(3-ethynylphenyl) Acetamide is a useful research compound. Its molecular formula is C10H7Cl2NO and its molecular weight is 228.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Dichloro-N-(3-ethynylphenyl) Acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dichloro-N-(3-ethynylphenyl) Acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H7Cl2NO

Molecular Weight

228.07 g/mol

IUPAC Name

2,2-dichloro-N-(3-ethynylphenyl)acetamide

InChI

InChI=1S/C10H7Cl2NO/c1-2-7-4-3-5-8(6-7)13-10(14)9(11)12/h1,3-6,9H,(H,13,14)

InChI Key

LAGAAAJXCBASOQ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=O)C(Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Ethynylaniline (2.61 g, 22.3 mmol) was dissolved in anhydrous dichloromethane (20 mL) with triethylamine (3.1 mL, 22.3 mmol). The mixture was cooled in an ice-bath under nitrogen, then a solution of dichloroacetyl chloride (2.21 mL, 23 mmol) in anhydrous dichloromethane (20 mL) was added dropwise. After the addition was completed the ice-bath was removed and the mixture was stirred at room temperature for 2 h. The reaction mixture was then washed successively with water, 10% hydrochloric acid and saturated sodium bicarbonate solution. The organic solution was dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to give the title compound as a beige solid (m.p. 99–100° C.). NMR (300 MHz, CDCl3): 8.05 (broad s, 1H, NH), 7.69 (s, 1H), 7.62 (m, 1H), 7.33 (m, 2H), 6.04 (s, 1H), 3.10 ppm (s, 1H, acetylenic).
Quantity
2.61 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.21 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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